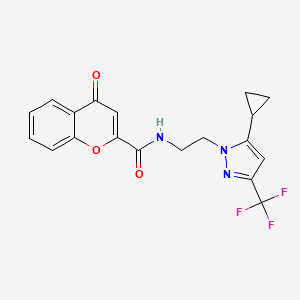

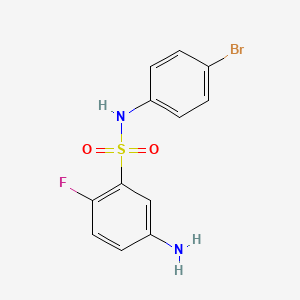

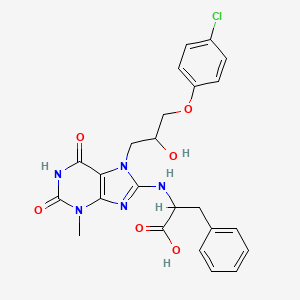

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide, also known as BBF 1124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis of Thromboxane Receptor Antagonist A study by D. C. W. and C. Mason (1998) highlighted a regioselective Heck cross-coupling strategy for the large-scale preparation of a thromboxane receptor antagonist. The process involved multiple steps, including Friedel−Crafts acylation and regioselective cross-coupling, leading to the formation of the target compound with potential therapeutic applications (D. C. W. and C. Mason, 1998).

Carbonic Anhydrase Inhibition Research by M. Ilies et al. (2003) delved into the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. The study presented the synthesis and evaluation of these compounds, demonstrating their potential as antitumor agents due to their potent inhibitory action against carbonic anhydrase IX (M. Ilies et al., 2003).

Antitumor Applications Z. Huang, Z. Lin, and J. Huang (2001) explored the antitumor potential of sulfonamide derivatives, particularly focusing on compounds with low toxicity. The study involved the synthesis of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, revealing that compound 12b exhibited high antitumor activity and low toxicity (Z. Huang, Z. Lin, & J. Huang, 2001).

Optimization of Electrical Conductivity Hakan Şahal, Gülben Torğut, and Erdal Canpolat (2021) investigated the synthesis and characterization of sulfonamide compounds and their composites with graphene. They focused on optimizing electrical conductivity through response surface methodology, revealing the significant impact of certain parameters on the conductivity of the sulfonamide-based Schiff base (Hakan Şahal, Gülben Torğut, & Erdal Canpolat, 2021).

Sulfonamide Group in Drug Design A. Kalgutkar, Rhys M. Jones, and A. Sawant (2010) discussed the importance of the sulfonamide group in medicinal chemistry, emphasizing its role in various marketed drugs. They examined the history, misconceptions, and scientific evidence surrounding sulfonamide-containing drugs, highlighting the group's significance and safety in drug design (A. Kalgutkar, Rhys M. Jones, & A. Sawant, 2010).

作用機序

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting that 5-amino-n-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a similar range of targets .

Mode of Action

It is known that similar compounds can have irreversible inhibitory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to affect a variety of physiological and pharmacological activities , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a broad impact on biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have similar effects.

Action Environment

Similar compounds have been shown to be influenced by various environmental factors , suggesting that the action of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may also be influenced by the environment.

特性

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSBLFCCKKRED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)